tert-butyl N-(1-carbamothioylethyl)-N-methylcarbamate
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Overview
Description
tert-butyl N-(1-carbamothioylethyl)-N-methylcarbamate: is an organic compound with a molecular formula of C_9H_18N_2O_2S. This compound is known for its unique structural features, which include a tert-butyl group, a carbamothioylethyl group, and a methylcarbamate group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-carbamothioylethyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable thioamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-(1-carbamothioylethyl)-N-methylcarbamate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: This compound can be reduced to form the corresponding thiol or amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, alcohols, dichloromethane as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Corresponding substituted carbamates.
Scientific Research Applications
Chemistry: tert-butyl N-(1-carbamothioylethyl)-N-methylcarbamate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a protecting group for amines in peptide synthesis.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for investigating the mechanisms of enzyme-catalyzed reactions.
Medicine: this compound has potential applications in medicinal chemistry. It is explored for its activity as an enzyme inhibitor and its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-carbamothioylethyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- tert-butyl N-(1-carbamothioylethyl)carbamate
- tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate
Comparison: tert-butyl N-(1-carbamothioylethyl)-N-methylcarbamate is unique due to the presence of both a tert-butyl group and a methylcarbamate group. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The presence of the methylcarbamate group also enhances its potential as an enzyme inhibitor, making it a valuable compound in medicinal chemistry and biological research.
Properties
CAS No. |
473541-40-1 |
---|---|
Molecular Formula |
C9H18N2O2S |
Molecular Weight |
218.3 |
Purity |
95 |
Origin of Product |
United States |
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